Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate
Description
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFQGBWKIKNCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate typically involves the reaction of ethyl acetoacetate with difluorobenzene in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the difluorobenzene acts as the electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-3-oxo-3-phenylbutanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Ethyl 2,2-Difluoro-3-Hydroxy-3-Phenylpropanoate
Structural Differences :
- Backbone: Propanoate (3-carbon chain) vs. butanoate (4-carbon chain).
Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)propanoate
Structural Differences :
- Substituent : A methoxy (-OCH₃) group at the para position of the phenyl ring.
Ethyl Pyruvate
Structural Differences :
Supramolecular Helicates (e.g., 1a–1c)
Structural Differences :
- Complexity : Double helicates with ethyl substituents and chiral amide groups.
- Impact : Fluorine atoms in ethyl 2,2-difluoro derivatives may mimic the hydrogen-bonding or steric effects observed in helicates, though their applications differ significantly (pharmaceutical vs. supramolecular catalysis) .

Data Table: Key Structural and Functional Comparisons
Research Findings and Industrial Relevance
- Fluorination Effects: The presence of fluorine in ethyl 2,2-difluoro derivatives improves metabolic stability and bioavailability compared to non-fluorinated esters like ethyl pyruvate .
- Backbone Flexibility: Propanoate analogs are more commonly utilized than butanoate derivatives due to easier synthetic manipulation and commercial availability .
- Substituent Diversity : Methoxy or halogenated phenyl groups expand applications in targeted drug design, as seen in kinase inhibitor research .
Notes on Discrepancies and Limitations
- The butanoate derivative (C4 backbone) is less documented in recent literature compared to propanoate analogs, possibly due to challenges in synthesis or stability .
- and describe propanoate derivatives, highlighting the need for caution when extrapolating data to the butanoate variant.
Biological Activity
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.
This compound has the molecular formula and a molecular weight of 244.24 g/mol. The compound features a difluorinated structure that contributes to its unique reactivity and stability compared to non-fluorinated analogs. The synthesis typically involves the reaction of ethyl acetoacetate with difluorobenzene under basic conditions, resulting in a nucleophilic substitution mechanism.
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. The hydroxyl and ester functional groups enable hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and cellular processes. This interaction is crucial for understanding its pharmacological potential .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It shows potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further pharmaceutical development.
- Pharmaceutical Intermediate : Its unique chemical structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents .
Study on Antioxidant Properties
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
| Quercetin | 30 |
This suggests that this compound may be effective in reducing oxidative damage in biological systems.
Study on Enzyme Interaction
Another investigation focused on the compound's role as an enzyme inhibitor. Using a series of kinetic assays, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 15 | Competitive |
| Butyrylcholinesterase | 40 | Non-competitive |
This inhibition profile indicates potential therapeutic applications in treating conditions like Alzheimer's disease where AChE activity is dysregulated .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-hydroxy-3-phenylbutanoate | Lacks fluorine atoms | Moderate antioxidant activity |
| Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | Shorter carbon chain | Enhanced enzyme inhibition |
The presence of difluorinated groups in this compound enhances its reactivity and stability compared to its non-fluorinated counterparts .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate?
- Methodological Answer : The compound can be synthesized via fluorination of a β-ketoester precursor followed by stereoselective hydroxylation. For example:
Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the α-position of the carbonyl group.
Hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to achieve the desired stereochemistry at the 3-hydroxy position.
Characterization of intermediates via (to confirm difluoro substitution) and chiral HPLC (to assess enantiomeric excess) is critical .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography (as demonstrated in for a structurally similar ester) can resolve absolute configuration. Alternatively, use - NOESY NMR to study spatial proximity of protons .
- Purity : Combine HPLC with evaporative light scattering detection (ELSD) to quantify impurities. Validate with high-resolution mass spectrometry (HRMS) and for carbon backbone confirmation .
Advanced Research Questions
Q. How do the difluoro and phenyl groups influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing difluoro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the phenyl group may reduce reactivity. To study:
Perform kinetic assays with varying nucleophiles (e.g., amines, alcohols).
Compare rate constants with non-fluorinated analogs using stopped-flow spectroscopy.
Computational modeling (DFT) can map transition states and quantify steric/electronic effects .
Q. What computational approaches are suitable for analyzing intramolecular hydrogen bonding in this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to identify hydrogen bonds between the hydroxyl group and ester oxygen.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess hydrogen bond stability under varying conditions.
- NMR Chemical Shift Prediction : Use tools like ACD/Labs or Gaussian to correlate computed shielding tensors with experimental and shifts .
Q. How can researchers resolve contradictions in reported stability data for fluorinated β-hydroxy esters?
- Methodological Answer :
- Controlled Stability Studies : Store samples under inert atmospheres (N/Ar) at different temperatures (-20°C to 25°C) and monitor degradation via LC-MS.
- pH-Dependent Hydrolysis : Use buffer solutions (pH 1–13) to identify conditions where ester hydrolysis or keto-enol tautomerism occurs.
Cross-reference findings with Safety Data Sheets (SDS) for analogous compounds (e.g., highlights risks of moisture sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


